molecular formula C9H8BrN3 B1381233 3-Bromo-4-methyl-1,5-naphthyridin-2-amine CAS No. 1820683-25-7

3-Bromo-4-methyl-1,5-naphthyridin-2-amine

Cat. No. B1381233
M. Wt: 238.08 g/mol
InChI Key: JAHQFOXAJYDJNA-UHFFFAOYSA-N
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Description

“3-Bromo-4-methyl-1,5-naphthyridin-2-amine” is a chemical compound with the molecular formula C9H8BrN3 . It is a derivative of 1,5-naphthyridines, a class of heterocycles that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “3-Bromo-4-methyl-1,5-naphthyridin-2-amine”, has been covered in various studies over the past 18 years . These compounds can be synthesized through various strategies, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-methyl-1,5-naphthyridin-2-amine” consists of a 1,5-naphthyridine core with a bromine atom at the 3-position and a methyl group at the 4-position . The 2-position of the ring is substituted with an amine group .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “3-Bromo-4-methyl-1,5-naphthyridin-2-amine”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

“3-Bromo-4-methyl-1,5-naphthyridin-2-amine” has a molecular weight of 238.09 .

Scientific Research Applications

Medicinal Chemistry

  • 1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
  • For example, Schiff bases synthesized from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles have demonstrated potential in analgesic, antimicrobial, anti-inflammatory, and antidepressant therapeutic areas .

Synthetic Organic Chemistry

  • 1,5-Naphthyridines are used in synthetic organic chemistry. They are synthesized through various methods such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .
  • Specifically, the 3-bromo-1,5-naphthyridine was reached through a modified Skraup reaction using m-NO2PhSO3Na .

Biological Activity

  • Fused 1,5-naphthyridines present a wide variety of biological activities. For example, pyronaridine I has a high activity against Plasmodium falciparum and Plasmodium vivax .

Metal Complexes Formation

  • 1,5-Naphthyridines are used as a ligand for metal complexes formation .

Reactivity with Electrophilic or Nucleophilic Reagents

  • 1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents . This property allows them to be used in various chemical reactions, contributing to the synthesis of complex molecules .

Oxidation and Reduction Reactions

  • 1,5-Naphthyridines can undergo oxidation and reduction reactions . These reactions can be used to modify the structure of the molecule, leading to the creation of new compounds with potentially different properties .

Cross-Coupling Reactions

  • 1,5-Naphthyridines can undergo cross-coupling reactions . This property allows them to be used in various chemical reactions, contributing to the synthesis of complex molecules .

Modification of Side Chains

  • 1,5-Naphthyridines can be used for the modification of side chains . This can lead to the creation of new compounds with potentially different properties .

Future Directions

The future directions for “3-Bromo-4-methyl-1,5-naphthyridin-2-amine” and similar compounds lie in their potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be further explored for their potential therapeutic uses .

properties

IUPAC Name

3-bromo-4-methyl-1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHQFOXAJYDJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1Br)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-1,5-naphthyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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